![molecular formula C19H15FN4OS B2401994 4-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile CAS No. 897472-35-4](/img/structure/B2401994.png)

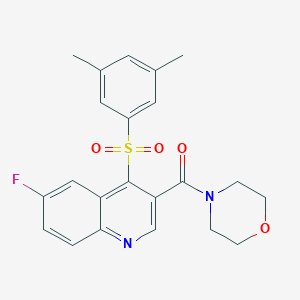

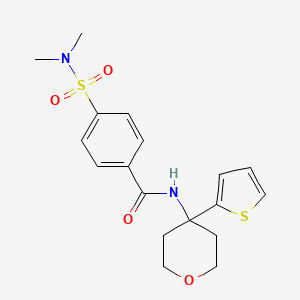

4-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile” belongs to the class of organic compounds known as salicylic acids .

Synthesis Analysis

The synthesis of benzothiazoles involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid provides 2-arylbenzothiazoles under solvent and catalyst-free conditions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazoles include a condensation of 2-aminothiophenol with aldehydes . The reaction proceeds without catalysts and tolerates a wide range of functionalities .Scientific Research Applications

Syntheses and Spectral Studies

The compound 4-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile has been a focal point in the synthesis and spectral studies of novel derivatives, particularly in relation to ciprofloxacin and norfloxacin. Researchers Yadav and Joshi (2008) synthesized novel ciprofloxacin derivatives by reacting ciprofloxacin with thiazole/benzothiazole diazonium chloride, leading to piperazine substituted ciprofloxacin derivatives. Similarly, norfloxacin derivatives were synthesized by condensing norfloxacin with thiazole/benzothiazole diazonium chloride, resulting in novel piperazine substituted norfloxacin derivatives. These studies provide a foundational understanding of the chemical interactions and potential applications of such derivatives in various fields (Yadav & Joshi, 2008a)(Yadav & Joshi, 2008b).

Biological Activities

The compound also shows significant promise in biological applications. For instance, Krishna Reddy et al. (2013) synthesized new urea and thiourea derivatives of piperazine doped with febuxostat and evaluated their anti-TMV (Tobacco mosaic virus) and antimicrobial activities. Some derivatives exhibited potent antiviral and antimicrobial activities, highlighting the potential biomedical applications of these derivatives (Krishna Reddy et al., 2013).

Antimicrobial Properties

Several studies have focused on the antimicrobial properties of related compounds. Jagtap et al. (2010) synthesized novel compounds by preparing benzothiazole from 3-chloro-4-fluoro aniline and subsequently synthesizing fluorobenzothiazole comprising sulfonamido thiazole derivatives. These compounds were evaluated for antimicrobial activities, emphasizing the potential pharmaceutical applications of these derivatives (Jagtap et al., 2010).

Crystallographic Studies

In the realm of crystallography, Mahesha et al. (2019) studied the molecular structures of closely related piperazines. They observed that while molecules of certain derivatives are linked by hydrogen bonds forming a three-dimensional structure, others do not exhibit such bonding, indicating diverse molecular interactions and structural conformations (Mahesha et al., 2019).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed in the context of their interaction with the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been shown to inhibit the dpre1 enzyme, thereby disrupting the cell wall biosynthesis of mycobacterium tuberculosis . This leads to the death of the bacteria, demonstrating the compound’s anti-tubercular activity.

Biochemical Pathways

The compound’s interaction with its target affects the biochemical pathway of cell wall biosynthesis in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall. This disruption in the pathway leads to the death of the bacteria.

Result of Action

The result of the compound’s action is the inhibition of cell wall biosynthesis in Mycobacterium tuberculosis, leading to the death of the bacteria . This demonstrates the compound’s potential as an anti-tubercular agent.

Properties

IUPAC Name |

4-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4OS/c20-15-5-6-16-17(11-15)26-19(22-16)24-9-7-23(8-10-24)18(25)14-3-1-13(12-21)2-4-14/h1-6,11H,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSBQQKBEIFAPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(C=C4)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B2401911.png)

![1-Benzyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B2401923.png)

![2h-Pyrrolo[2,3-b]pyridin-2-one,5-ethyl-1,3-dihydro-](/img/structure/B2401925.png)

![1,2-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-imidazole-4-sulfonamide](/img/structure/B2401927.png)

![N-(Cyanomethyl)-2-[(4-methyl-3-sulfamoylphenyl)carbamoylamino]acetamide](/img/structure/B2401929.png)

![[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2401932.png)